Methyl 4-(4-hydroxy-3-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
“Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate” is a compound that has a molecular weight of 210.2265 . It’s also known by other names such as “Benzenepropanoic acid, 4-hydroxy-3-methoxy-, methyl ester”, “Hydrocinnamic acid, 4-hydroxy-3-methoxy-, methyl ester”, “Methyl dihydroferulate”, and "Methyl hydroferulate" .
Molecular Structure Analysis
The molecular structure of “Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate” has been analyzed using X-ray diffraction techniques . The compound has a molecular formula of C11H14O4 .
Physical And Chemical Properties Analysis
“Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate” has a density of 1.2±0.1 g/cm3, a boiling point of 324.2±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C .
Scientific Research Applications
Synthesis and Chemical Properties
The compound has been explored for its synthesis and chemical behavior in different contexts. For instance, it has been prepared and rearranged to yield derivatives of methyl 2-oxo-2,3,4,5-tetrahydro-1H-1,3-diazepine-6-carboxylate, showcasing its versatility in chemical transformations (Bullock et al., 1972). This indicates its potential as a precursor for a variety of chemically significant molecules.
Antimicrobial Activity
A series of derivatives has been synthesized and evaluated for antimicrobial activity, demonstrating significant to moderate antibacterial and promising antifungal activity (Shastri & Post, 2019). This suggests potential applications in developing new antimicrobial agents.
Anti-inflammatory and Analgesic Agents
Derivatives of the compound have been synthesized and screened for analgesic and anti-inflammatory activities. Some compounds showed high inhibitory activity on cyclooxygenase-2 (COX-2) selectivity, analgesic activity, and anti-inflammatory activity, comparable to standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020). This highlights its potential in pharmaceutical research for developing new therapeutics.
Liquid Crystal Properties
The liquid crystal properties of aryl esters of laterally substituted 5-pyrimidinecarboxylic acids, including methyl 4-(4-hydroxy-3-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives, have been examined. Certain derivatives exhibit nematic or smectic liquid crystal phases, suggesting applications in materials science for liquid crystal display technologies (Mikhaleva, 2003).
Pharmaceutical Research
In pharmaceutical research, the focus has been on synthesizing compounds with potential biological activities. For example, the synthesis and structural analysis of pharmacologically relevant bifunctional compounds containing chloroquinoline and dihydropyrimidone moieties have been reported, highlighting the compound's role in developing new drugs with improved efficacy and safety profiles (Watermeyer, Chibale, & Caira, 2009).
Safety and Hazards
Mechanism of Action
Target of Action
It is structurally similar to methyl (4-hydroxy-3-methoxyphenyl)acetate , which suggests potential targets could be similar
Biochemical Pathways
Compounds with similar structures have been found to influence various metabolic pathways
Pharmacokinetics
It has been suggested that compounds with similar structures exhibit good cellular uptake due to their lipophilicity . This could potentially impact the bioavailability of the compound, but more research is needed to confirm this.
properties
IUPAC Name |
methyl 6-(4-hydroxy-3-methoxyphenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c1-8-12(14(19)22-4)13(16-15(20)17(8)2)9-5-6-10(18)11(7-9)21-3/h5-7,13,18H,1-4H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNRXAWZZKEUIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1C)C2=CC(=C(C=C2)O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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